molecular formula C9H14Cl2N4 B1501030 1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride CAS No. 1185307-01-0

1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride

Cat. No. B1501030
M. Wt: 249.14 g/mol
InChI Key: DISUUTISYMODOM-UHFFFAOYSA-N
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Description

“1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride” is a chemical compound with the molecular formula C10H16Cl2N4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H16Cl2N4 . The exact structure can be found in the MOL file mentioned in the sources .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.16684 . More detailed physical and chemical properties like melting point, boiling point, and density can be found in the referenced sources .

Safety And Hazards

The safety data sheet for this compound can be found online . It provides important information about the potential hazards, protective measures, and safety precautions for handling this chemical.

Future Directions

The future directions of this compound are not specified in the search results. Its use in pharmaceutical testing suggests that it may have potential applications in drug development or other areas of biomedical research .

properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)piperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.ClH/c10-8-4-9(13-6-12-8)14-3-1-2-7(11)5-14;/h4,6-7H,1-3,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISUUTISYMODOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=N2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671598
Record name 1-(6-Chloropyrimidin-4-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride

CAS RN

1185307-01-0
Record name 1-(6-Chloropyrimidin-4-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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